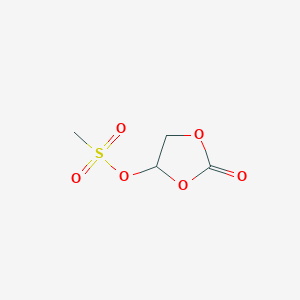

(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” is a chemical compound with the molecular formula C4H6O6S . It has been recognized as a biologically safe promoiety .

Synthesis Analysis

Poly (glycidyl methacrylate) (PGMA) was converted to a poly (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) by the polymer reaction with carbon dioxide using tetraoctylammonium chloride (TOAC) as a catalyst .Molecular Structure Analysis

The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” can be represented by the InChI code: 1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 .Physical And Chemical Properties Analysis

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” has a molecular weight of 182.15 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

- GCMA can be incorporated into (meth)acrylic copolymers to create cross-linkable polymers. These polymers exhibit improved properties such as thermal stability, resistance to breakage, and transparency. The carbonate group allows for urethane linkage formation without toxic isocyanates .

- Cross-linked hydroxyurethane acrylate copolymers containing GCMA have been used as coatings on glass and steel surfaces. Their ease of application, curing process, and adhesion strength make them promising materials for protective coatings .

- Oxidation and Aromatization Reactions Methanesulfonic acid combined with sodium nitrite and wet SiO2 effectively oxidizes 1,4-dihydropyridines to pyridine derivatives. GCMA plays a crucial role in this process, showcasing an efficient pathway for the aromatization of specific organic substrates.

- Glycerol carbonate, of which GCMA is a derivative, serves as a versatile building block. Its reactivity and applications have gained interest due to increasing sustainable awareness. Researchers explore its potential in various chemical transformations .

- GCMA can be synthesized via transesterification of methyl methacrylate with glycerol carbonate. This method avoids the use of toxic isocyanates and provides a pathway for producing this valuable monomer .

- While research is ongoing, the unique structure of GCMA suggests potential applications in drug delivery systems, biomaterials, and tissue engineering. Its cyclic carbonate functionality may enable controlled drug release and biocompatibility.

Coatings and Polymers

Building Blocks for Sustainable Chemistry

Green Synthesis of GCMA

Biomedical Applications: (Emerging Area):

Propiedades

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-dioxolan-4-yl methanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)